N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features both pyridine and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the pyridine groups: Pyridine moieties can be introduced via nucleophilic substitution reactions.
Formation of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives and pyridine-containing compounds.
Piperazine derivatives: Often used in pharmaceuticals for their psychoactive and anthelmintic properties.
Pyridine-containing compounds: Known for their roles in coordination chemistry and as precursors to agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N6O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-2-ylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H20N6O2/c24-16(21-14-5-1-3-7-18-14)13-20-17(25)23-11-9-22(10-12-23)15-6-2-4-8-19-15/h1-8H,9-13H2,(H,20,25)(H,18,21,24) |
InChI Key |
ICBBOKGVPYAMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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